Thesit®

Catalog No.
S526486
CAS No.
9002-92-0
M.F
C30H62O10
M. Wt
582.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thesit<SUP>®</SUP>

CAS Number

9002-92-0

Product Name

Thesit®

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C30H62O10

Molecular Weight

582.8 g/mol

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

C12-E9, dodecyl nonaoxyethylene ether, dodecylnonaoxyethylene glycol monoether

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Description

The exact mass of the compound Thesit® is 582.4343 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

582.4343

Boiling Point

615.857 °C at 760 mmHg

LogP

3.94

Appearance

Solid powder

Melting Point

33-36 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 1646 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 133 of 1646 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 1513 of 1646 companies with hazard statement code(s):;
H302 (82.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (14.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins and uncomplicated reticular veins in the lower extremity.
FDA Label

Pharmacology

Polidocanol has a concentration and volume dependent damaging effect on the blood vessel endothelium.

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05B - Antivaricose therapy
C05BB - Sclerosing agents for local injection
C05BB02 - Polidocanol

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

9002-92-0
9043-30-5
3055-99-0

Wikipedia

Polidocanol

Biological Half Life

The half-life is approximately 1.5 h.

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Emulsifying

Methods of Manufacturing

Prepared by reaction of ethylene oxide and dodecyl alcohol.

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
IN GENERAL, COMPD OF THIS TYPE ARE CALLED ALKYL ETHOXYLATES; THEY ARE HIGHLY SURFACE-ACTIVE AND ARE PRESENT IN SOME DETERGENT PRODUCTS.
INSECTICIDAL EFFECT OF POLYOXYETHYLENE LAURYL ETHER (PEL) ON THE HOUSEFLY WAS STUDIED TO CLARIFY ITS USEFULNESS FOR FLY CONTROL AT A WASTE DISPOSAL SITE. LD50 VALUES WERE APPROX 270 AND 260 MUG/FEMALE FOR ORGANOPHOSPHORUS INSECTICIDE-RESISTANT HOKKO COLONY AND FOR THE SUSCEPTIBLE TAKATSUKI STRAIN, RESPECTIVELY. IN THE INDOOR SPRAY, 89.2% WERE KILLED WITH 15-SECOND SPRAY OF 0.3% SOLN, AND ALL WITH 10-SECOND SPRAY OF 0.6% SOLN. IN THE FIELD TEST, THE REDUCTION RATE WAS VERY LOW WHEN THE 0.5% SOLN (1 L/SQ M) WAS SPRAYED AT LOW SPEED OF 0.1 L/SECOND. BUT THE REDUCTION RATES OF 50-91% WERE OBTAINED WHEN SPRAYED AT HIGH SPEED OF 10 L/SECOND.

Analytic Laboratory Methods

ALPHA-DODECYL-OMEGA-HYDROXYPOLY(OXY-1,2-ETHANEDIYL) DETERMINED QUANTITATIVELY IN WASTEWATERS FROM MFR OF NONIONIC SURFACTANTS BY OPTICAL REFLECTANCE DENSITY OF CHROMATOGRAPHIC SPOTS @ 480-520 NM, AND BY COLORIMETRY OF COLORED COMPLEXES EXTRACTED WITH CHLOROFORM.
SUBSTITUTED PHENOXYETHANOLS WERE TESTED IN TLC SYSTEMS TO RELATE CHROMATOGRAPHIC BEHAVIOR TO STRUCTURE. A REVERSED-PHASE TLC PROCEDURE WAS DEVELOPED TO RESOLVE POLYETHYLENEGLYCOL FROM VARIOUS NONIONIC SURFACTANTS.

Interactions

When the smooth musculature of isolated spirally opened up portal veins of rats was subjected to polidocanol, the injury produced was to some extent reversible. O-(beta-hydroxyethyl)rutoside prevented the injurious effect if applied before polidocanol. It also displayed a curative effect against the polidocanol-induced injury.

Dates

Modify: 2023-08-15
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5: Batchelor SN, Tucker I, Petkov JT, Penfold J, Thomas RK. Sodium dodecyl sulfate-ethoxylated polyethylenimine adsorption at the air-water interface: how the nature of ethoxylation affects the pattern of adsorption. Langmuir. 2014 Aug 19;30(32):9761-9. doi: 10.1021/la502848a. Epub 2014 Aug 8. PubMed PMID: 25079978.
6: Robinson VC, Bergfeld WF, Belsito DV, Hill RA, Klaassen CD, Marks JG Jr, Shank RC, Slaga TJ, Snyder PW, Alan Andersen F. Final report of the amended safety assessment of sodium laureth sulfate and related salts of sulfated ethoxylated alcohols. Int J Toxicol. 2010 Jul;29(4 Suppl):151S-61S. doi: 10.1177/1091581810373151. PubMed PMID: 20634505.
7: Walderhaug H. Structures in a microemulsion system of an ethoxylated polymethylsiloxane surfactant, water, and oil studied by NMR self-diffusion measurements. J Phys Chem B. 2007 Aug 23;111(33):9821-7. Epub 2007 Jul 31. PubMed PMID: 17663580.
8: Fainerman VB, Makievski AV, Krägel J, Javadi A, Miller R. Studies of the rate of water evaporation through adsorption layers using drop shape analysis tensiometry. J Colloid Interface Sci. 2007 Apr 1;308(1):249-53. Epub 2007 Jan 24. PubMed PMID: 17257615.
9: Baby AR, Lacerda AC, Velasco MV, Lopes PS, Kawano Y, Kaneko TM. Evaluation of the interaction of surfactants with stratum corneum model membrane from Bothrops jararaca by DSC. Int J Pharm. 2006 Jul 6;317(1):7-9. Epub 2006 May 19. PubMed PMID: 16713151.
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12: Koltalo-Portet F, Desbène PL, Treiner C. Analytical investigation of the self-desorption of the oligomers of mixtures of a polydisperse ethoxylated surfactant with sodium dodecylsulfate from a silica/water interface. J Colloid Interface Sci. 2003 May 1;261(1):40-8. PubMed PMID: 12725822.
13: Garti N, Aserin A, Wachtel E, Gans O, Shaul Y. Water Solubilization in Nonionic Microemulsions Stabilized by Grafted Siliconic Emulsifiers. J Colloid Interface Sci. 2001 Jan 15;233(2):286-294. PubMed PMID: 11121278.
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